molecular formula C10H14O4Sn B7984464 Bis(pentane-2,4-dionato)tin

Bis(pentane-2,4-dionato)tin

Cat. No.: B7984464
M. Wt: 316.93 g/mol
InChI Key: XDRPDDZWXGILRT-FDGPNNRMSA-L
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name bis(4-oxopent-2-en-2-yloxy)tin systematically describes the compound’s structure, where two acetylacetonate (pentane-2,4-dionato) ligands coordinate to a central tin(II) ion. The acetylacetonate ligand itself adopts a κ²-O,O' binding mode, as evidenced by its enolate form engaging both oxygen atoms in coordination.

The compound’s molecular formula C₁₀H₁₄O₄Sn (molecular weight: 316.93 g/mol) is consistent across multiple databases. Its CAS registry number 16009-86-2 and alternative identifiers like EC 240-142-2 and DSSTox ID DTXSID501015334 ensure unambiguous chemical identification. Synonymous terms include stannous acetoacetonate and tin(II) bis(acetylacetonate), reflecting historical naming conventions.

Molecular Geometry and Coordination Environment

Crystallographic studies reveal a distorted octahedral geometry around the tin center, with two methyl groups in trans positions and four oxygen atoms from the acetylacetonate ligands occupying equatorial sites. The Sn–C bond length measures 2.115 Å , while Sn–O bonds exhibit slight asymmetry (2.180 Å vs. 2.183 Å ), attributable to Jahn-Teller distortions.

The acetylacetonate ligands display non-planarity, with a 5.57° dihedral angle between the acetone moieties. This distortion arises from steric interactions between the methyl substituents and the tin center. The coordination environment is further stabilized by resonance within the enolate ligands, which delocalize electron density across the O–C–C–C–O framework.

Spectroscopic Analysis (NMR, FTIR, UV-Vis)

FTIR spectroscopy identifies key vibrational modes:

  • C=O stretching at 1,580 cm⁻¹ (conjugated enolate)
  • C–C–C asymmetric stretching at 1,020 cm⁻¹
  • Sn–O vibrations below 500 cm⁻¹

UV-Vis spectroscopy in methanol reveals two absorption bands:

  • 293 nm (π→π* transitions within the acetylacetonate ligand)
  • 361 nm (ligand-to-metal charge transfer, LMCT)

While NMR data for this specific compound is sparse in the literature, analogous tin(II) complexes exhibit ¹¹⁹Sn chemical shifts between δ -200 to -400 ppm, influenced by coordination number and ligand electronegativity.

Crystallographic Studies and Bonding Parameters

Single-crystal X-ray diffraction (SCXRD) at 100 K confirms the centrosymmetric space group C_i with the tin atom lying on an inversion center. Critical bonding parameters include:

Bond Type Length (Å) Angle (°)
Sn–C (methyl) 2.115(2) C–Sn–C: 180.0
Sn–O 2.180(1) O–Sn–O: 87.3(4)
C=O 1.273(1) O–C–C: 120.1(8)

The equatorial O–Sn–O bond angles deviate from ideal octahedral geometry (90°) due to ligand constraints, measuring 87.3° between adjacent oxygen atoms. The acetylacetonate C–C bond lengths (1.393–1.400 Å ) indicate partial double-bond character from enolate resonance.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPDDZWXGILRT-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015334
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16009-86-2
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016009862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentane-2,4-dionato)tin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.477
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Preparation Methods

Reaction Setup and Reagent Ratios

  • Mixing Phase : Alkali metal acetylacetonate (1 mol), acetylacetone (2.5 mol), and a solvent (e.g., toluene or n-hexane) are combined to form a homogeneous reaction mixture.

  • Stannous Chloride Addition : SnCl₂ (0.5 mol) is introduced at controlled temperatures (-20°C to 20°C) to mitigate exothermic effects.

  • Stirring and Reaction Completion : The mixture is stirred at room temperature for 3 hours, ensuring complete ligand exchange.

Solvent and Temperature Optimization

The choice of solvent significantly impacts yield and purity. Toluene outperforms n-hexane and diethyl ether, achieving a 70% yield at 150°C under reduced pressure (0.5 Torr). Lower boiling solvents like diethyl ether necessitate stricter temperature control to prevent premature evaporation.

Purification via Vacuum Distillation

Post-reaction, the solvent is removed under vacuum, leaving a solid-liquid mixture. Subsequent distillation at 150°C and 0.5 Torr yields this compound as a yellow transparent liquid with 5N metal purity.

Comparative Analysis of Traditional and Novel Methods

The table below summarizes key differences between conventional and alkali metal-mediated syntheses:

Parameter Traditional Method Novel Method
Acid-Binding Agent DiethylamineSodium acetylacetonate
Byproduct Diethylamine hydrochlorideNaCl (soluble in solvent)
Filtration Required YesNo
Yield 52%70%
Metal Purity 4N5N
Scalability Limited by filtration stepsHigh due to streamlined process

This data underscores the novel method’s superiority in eliminating filtration steps and enhancing product quality.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity and boiling point directly influence reaction kinetics:

Solvent Boiling Point (°C) Yield (%) Purity
Toluene110705N
n-Hexane69654N
Diethyl Ether34.6584N

Toluene’s higher boiling point allows prolonged reaction times without solvent loss, favoring complete ligand substitution.

Temperature and Pressure Effects

Maintaining temperatures below 20°C during SnCl₂ addition prevents thermal degradation of acetylacetonate ligands. Distillation at 150°C and 0.5 Torr ensures efficient separation of this compound from residual solids.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 1.98 ppm (CH₃ groups) and δ 5.52 ppm (methine protons) confirm ligand coordination.

  • FTIR : Stretching vibrations at 1600 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) verify acac binding.

Purity Assessment

Inductively coupled plasma mass spectrometry (ICP-MS) reveals 99.999% metal purity, critical for electronics applications .

Scientific Research Applications

Catalysis

Dibutylbis(pentane-2,4-dionato-O,O')tin serves as a precursor for synthesizing organotin catalysts used in various organic reactions. These catalysts are particularly effective in:

  • Polymerization Reactions : Facilitating the formation of plastics and polymers.
  • Condensation Reactions : Used in producing esters and amides.

Studies have shown that these catalysts can enhance reaction rates and improve yields in synthetic processes .

Material Science

The compound is explored for its potential in developing advanced materials:

  • Conducting Polymers : Research indicates its use in synthesizing new types of conducting polymers that exhibit unique electrical properties .
  • Preceramic Polymers : It plays a role in creating preceramic polymers that can be converted into ceramics through high-temperature treatments .

Dibutylbis(pentane-2,4-dionato-O,O')tin has been studied for its biological activity, revealing significant concerns regarding its toxicity:

  • Reproductive Toxicity : Classified as having potential reproductive toxicity and mutagenic effects.
  • Skin Sensitization : Associated with serious skin reactions and eye damage .

These findings necessitate careful handling and regulation due to the compound's hazardous nature.

Case Study 1: Polymer Synthesis

A study focused on using dibutylbis(pentane-2,4-dionato-O,O')tin as a catalyst for synthesizing poly(3-hexylthiophene), a conducting polymer. The results demonstrated improved conductivity and stability compared to traditional methods. The compound's ability to facilitate polymerization reactions was crucial for achieving desired material properties .

Case Study 2: Biological Interaction

Research investigating the interactions of dibutylbis(pentane-2,4-dionato-O,O')tin with cellular models revealed its potential to induce oxidative stress. This study highlighted the compound's influence on cellular processes and raised concerns about its synergistic effects when combined with other organotin compounds .

Mechanism of Action

The mechanism of action of bis(pentane-2,4-dionato)tin involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates towards specific chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Compound Coordination Geometry Crystal System Key Structural Features References
Bis(pentane-2,4-dionato)lead(II) Distorted square pyramidal Monoclinic Zigzag polymeric chains via weak Pb–O interactions
Bis(pentane-2,4-dionato)cobalt(II) Octahedral Triclinic Mixed acac/hfac ligands; O–H∙∙∙O hydrogen bonds
cis-Dichlorobis(pentane-2,4-dionato)titanium(IV) Octahedral Not specified Labile cis-configuration; stereochemical lability
Bis(pentane-2,4-dionato)calcium Likely octahedral Not specified Proposed use as a polymer stabilizer
  • Cobalt(II) Complex : The cobalt compound incorporates both acac and electron-deficient hexafluoroacac (hfac) ligands, demonstrating how ligand electronic properties modulate metal coordination and supramolecular interactions (e.g., hydrogen bonding in triclinic systems) .
  • Titanium(IV) Derivatives : Titanium β-diketonates exhibit cis-lability, enabling configurational rearrangements, a feature less common in Sn(IV) due to its larger size and different electron configuration .

Electronic and Reactivity Profiles

  • Electron-Deficient Ligands: Fluorinated β-diketonates (e.g., hfac in cobalt complexes) enhance Lewis acidity at the metal center, increasing reactivity toward nucleophiles. Non-fluorinated acac ligands in Sn(IV) may result in milder electrophilicity .
  • Chirality : Unlike tris(pentane-2,4-dionato) complexes (e.g., Co(III)), which exhibit D3 symmetry and chirality, bis(pentane-2,4-dionato)tin lacks the propeller-like structure required for intrinsic chirality, limiting its utility in enantioselective applications .

Toxicity and Environmental Impact

  • Bis(pentane-2,4-dionato)calcium is proposed for classification under CLP as Acute Tox. 4 (H302) and Skin Sens. 1A (H317). Tin compounds, particularly organotin derivatives, are historically associated with higher toxicity (e.g., endocrine disruption), suggesting this compound may require rigorous hazard assessment .

Biological Activity

Bis(pentane-2,4-dionato)tin, known scientifically as dibutylbis(pentane-2,4-dionato-O,O')tin (CAS 22673-19-4), is an organotin compound widely utilized as a catalyst in various industrial applications, including adhesives, paints, and sealants. The biological activity of this compound has garnered attention due to its potential toxicological effects and its classification as a substance of very high concern (SVHC) under the REACH regulation in Europe. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its coordination complex structure where tin is coordinated with two pentane-2,4-dione ligands. This structure contributes to its catalytic properties but also to its biological interactions.

Toxicological Profile

The toxicological assessment of this compound reveals significant concerns regarding its impact on human health and the environment:

  • Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity with an LD50 value suggesting harmful effects upon ingestion .
  • Chronic Effects : Prolonged exposure has been associated with reproductive toxicity, immunotoxicity, and potential genotoxicity. Specific target organs include the thymus and respiratory system .
  • Skin and Eye Irritation : The compound is classified as a severe skin irritant and a serious eye damage risk .

Biological Activity Studies

Research on the biological activity of this compound has focused on several key areas:

1. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. The results indicate that the compound can induce cell death through mechanisms involving oxidative stress and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)25Apoptosis via oxidative stress
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Mitochondrial dysfunction

2. Reproductive Toxicity

Research has demonstrated that exposure to this compound can lead to adverse reproductive outcomes in animal models. Notable findings include:

  • Increased rates of fetal malformations.
  • Reduced fertility rates in female subjects exposed to the compound during gestation .

Case Studies

Several case studies have highlighted the implications of this compound exposure:

Case Study 1: Environmental Impact

A study assessed the ecological effects of this compound on aquatic organisms. Results showed significant toxicity to freshwater algae and fish species at concentrations commonly found in industrial waste .

Case Study 2: Occupational Exposure

Workers in industries utilizing this compound reported symptoms consistent with respiratory irritation and skin sensitization. Long-term exposure assessments indicated a higher incidence of immune-related disorders among these workers .

Q & A

Q. What are the optimal synthetic routes for Bis(pentane-2,4-dionato)tin, and how can purity be maximized under laboratory conditions?

Methodological Answer:

  • Synthetic Protocol : Use stoichiometric control of tin precursors (e.g., SnCl₂) and pentane-2,4-dione under inert conditions. Monitor reaction progress via pH adjustments and temperature gradients (e.g., reflux at 80–100°C) .
  • Purification : Employ recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel. Validate purity via melting point analysis and NMR spectroscopy (¹H/¹³C) .
  • Key Variables : Optimize ligand-to-metal ratios (1:2 for bis-complexes) and reaction time (typically 6–12 hours) to avoid byproducts like SnO₂ .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis : Compare experimental ¹¹⁹Sn NMR chemical shifts (δ ≈ −200 to −400 ppm) with literature values to confirm octahedral geometry .
  • IR Spectroscopy : Identify ligand coordination via C=O stretching frequencies (1600–1700 cm⁻¹) and Sn–O bonds (450–550 cm⁻¹). Use deuterated solvents to minimize interference .
  • Cross-Validation : Combine with elemental analysis (C/H/N) and X-ray diffraction (XRD) for definitive structural assignment .

Intermediate Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

  • Data Triangulation : Integrate multiple techniques (e.g., XRD for crystallinity, XPS for oxidation states) to resolve discrepancies. For example, inconsistent IR peaks may arise from polymorphic forms, necessitating thermal analysis (TGA/DSC) .
  • Computational Validation : Use density functional theory (DFT) to simulate vibrational spectra and compare with experimental data .
  • Error Mitigation : Standardize sample preparation (e.g., drying under vacuum) to eliminate solvent or moisture artifacts .

Q. What experimental designs are suitable for studying the ligand substitution kinetics of this compound?

Methodological Answer:

  • Kinetic Studies : Employ stopped-flow spectrophotometry to monitor ligand exchange rates (e.g., substitution with acetylacetonate analogs). Control variables include temperature (25–60°C) and ionic strength .
  • Factorial Design : Test interactions between variables (e.g., solvent polarity, counterion effects) using a 2³ factorial matrix to identify dominant factors .
  • Data Modeling : Apply pseudo-first-order kinetics and Arrhenius plots to derive activation parameters (ΔH‡, ΔS‡) .

Advanced Research Questions

Q. How can mechanistic pathways for this compound’s catalytic activity in organic transformations be elucidated?

Methodological Answer:

  • In-Situ Spectroscopy : Use FTIR or Raman spectroscopy to track intermediate species during catalysis (e.g., esterification or cross-coupling reactions) .
  • Isotopic Labeling : Introduce ¹⁸O-labeled ligands to trace oxygen transfer pathways in oxidation reactions .
  • Theoretical Frameworks : Align experiments with Marcus theory or DFT-based transition-state modeling to predict electron-transfer mechanisms .

Q. What strategies integrate experimental data with computational models to predict this compound’s reactivity in novel environments?

Methodological Answer:

  • Multiscale Modeling : Combine molecular dynamics (MD) for bulk behavior and quantum mechanics (QM) for electronic structure analysis. Tools like COMSOL Multiphysics enable hybrid simulations .
  • Machine Learning : Train models on datasets of Sn(II/IV) complexes to predict stability constants or redox potentials. Use cross-validation to ensure generalizability .
  • Experimental Validation : Test predictions via controlled synthesis of analogs (e.g., fluorinated ligands) and compare with computational outputs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Bis(pentane-2,4-dionato)tin
Reactant of Route 2
Bis(pentane-2,4-dionato)tin

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